dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would depend on its specific structure. The carboxamido groups could potentially participate in acid-base reactions, while the dihydrothieno and dihydrobenzo[d][1,4]dioxine rings might undergo electrophilic aromatic substitution or other types of ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors like the compound’s molecular structure and the types of functional groups it contains .Scientific Research Applications
Synthesis Approaches
The compound dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is involved in various synthesis processes. For example, it's utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its utility in creating complex heterocyclic structures (Bakhite, Yamada, & Al‐Sehemi, 2005). The compound is also integral in producing other heterocyclic compounds like oxadiazole derivatives, showcasing its versatility in chemical synthesis (Kumar & Mashelker, 2007).
Structural Characterization and Properties
Structural analysis through techniques like FTIR, NMR, and X-ray crystallography is essential for characterizing this compound. For instance, the X-ray crystallographic analysis of certain derivatives has revealed intricate molecular structures stabilized by intramolecular hydrogen bonds, shedding light on the compound's structural dynamics (Çolak, Karayel, Buldurun, & Turan, 2021). Additionally, density functional theory (DFT) analyses contribute to understanding these compounds' electronic structures and properties, offering insights into their reactivity and potential applications (Çolak et al., 2021).
Biological Activity and Applications
While the focus is on the compound's scientific applications, it's noteworthy that some derivatives have been evaluated for their potential biological activities. For example, some compounds synthesized from related structures have been screened for antimicrobial activities, indicating the broader relevance of this chemical scaffold in pharmacological research (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Mechanism of Action
Action Environment
Environmental factors play a significant role in drug efficacy and stability. Factors like pH, temperature, and the presence of other molecules can impact the compound’s action. Additionally, interactions with food, other medications, or environmental toxins may affect its effectiveness. Again, empirical data would provide more clarity.
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity, studying its reactivity, or exploring its potential uses in materials science .
properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-26-19(24)16-12-5-6-22(20(25)27-2)10-15(12)30-18(16)21-17(23)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,5-8,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMJHCGNZTRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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